N-[3-(aminocarbonyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-[3-(aminocarbonyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15657746 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Derivatives
Conjugate Additions and Cyclization Reactions : The compound is utilized in synthetic routes involving conjugate additions to acetylenic sulfones, leading to the formation of various cyclic compounds. These methodologies enable the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines, crucial for generating complex structures found in natural products and medicinal agents (Back & Nakajima, 2000).
Polymorphism Studies : Research on polymorphic forms of related compounds, highlighting the importance of understanding solid-state properties for pharmaceutical development. Such studies are critical for drug formulation and stability assessments (Özdemir et al., 2012).
Pharmacological Properties
Serotonin Receptor Agonists : Benzamide derivatives, including those related to the queried compound, have been evaluated for their potential as serotonin 4 receptor agonists. This research is pivotal in developing new therapeutic agents for gastrointestinal motility disorders, demonstrating the compound's relevance in medicinal chemistry (Sonda et al., 2004).
Cyclin-Dependent Kinase Inhibitors
Novel Synthetic Routes : The compound's derivatives have been explored for their ability to inhibit cyclin-dependent kinase, showcasing the potential for cancer therapy. Innovative synthetic routes, such as those involving cope elimination, are employed to access these biologically active molecules (Griffin et al., 2006).
Anticonvulsant Activity
Structure-Activity Relationships : Research into analogs based on 2-piperidinecarboxylic acid demonstrates their application in developing anticonvulsant drugs. This highlights the compound's utility in generating pharmacophores for treating seizure disorders (Ho, Crider & Stables, 2001).
Properties
IUPAC Name |
N-(3-carbamoylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-5-2-3-6-18(15)14-29(27,28)24-11-9-16(10-12-24)21(26)23-19-8-4-7-17(13-19)20(22)25/h2-8,13,16H,9-12,14H2,1H3,(H2,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMWLMHQVNYLTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.